

optimizing storage conditions for long-term preservation of miR-143 samples

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Compound of Interest

Compound Name: IT-143A

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Technical Support Center: Long-Term Preservation of miR-143 Samples

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term preservation of miR-143 samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of miR-143 samples?

For long-term preservation of miR-143 and other miRNA samples, storage at -80°C is the gold standard.^{[1][2][3][4][5][6][7][8][9][10]} Storing samples at -20°C is acceptable for short-term periods, up to three months, but for storage exceeding this, -80°C or vapor phase liquid nitrogen is strongly recommended to ensure RNA integrity.^{[3][6]} Studies have shown that miRNAs can remain stable for years at -80°C.^{[7][8]}

Q2: How many freeze-thaw cycles can my miR-143 samples tolerate?

It is crucial to minimize freeze-thaw cycles as they can negatively impact miRNA stability.^{[4][5]} While some miRNAs show robustness to a limited number of cycles, repeated freezing and

thawing can lead to degradation.[5] It is best practice to aliquot samples into single-use volumes before long-term storage to avoid the need for repeated thawing of the entire sample.
[11]

Q3: What type of storage tubes should I use for my miR-143 samples?

Use certified nuclease-free, polypropylene microcentrifuge tubes.[12] This minimizes the risk of RNase contamination and ensures the stability of your samples.

Q4: Can I store my samples in a standard -20°C freezer?

For short-term storage (up to a few weeks), a -20°C freezer can be used.[11] However, for long-term preservation, a -80°C freezer is essential to prevent degradation.[1][2][3][4][5][6][7][8][9][10]

Q5: Are there any reagents that can help preserve my miR-143 samples at room temperature?

While not a substitute for cold storage, certain reagents can help maintain RNA integrity for limited periods at room temperature. For instance, silica sol-gel matrices have been shown to preserve miRNA integrity for an extended duration at ambient temperatures.[4] Additionally, commercially available RNA stabilization reagents can be used to protect RNA in samples prior to extraction.[12]

Troubleshooting Guide

Issue 1: Low miR-143 yield after extraction from stored samples.

Possible Cause	Solution
Sample Degradation	Ensure samples were consistently stored at -80°C and freeze-thaw cycles were minimized. [1][2][3][4][5][6][7][8][9][10] For future samples, aliquot into single-use tubes.[11]
RNase Contamination	Use a dedicated RNase-free workspace.[11] Always wear gloves and use certified RNase-free tubes, tips, and reagents.[11] Clean work surfaces and equipment with RNase-deactivating agents.[11]
Inefficient Extraction	Optimize your RNA extraction protocol. Consider using a kit specifically designed for miRNA isolation from your sample type (e.g., plasma, tissue).[13][14][15][16][17] Ensure complete homogenization of the sample.[18]

Issue 2: Inconsistent miR-143 quantification results between replicates.

Possible Cause	Solution
Pipetting Errors	Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for your qPCR reactions to ensure consistency across wells.
Uneven Sample Thawing	Thaw samples completely on ice before processing.[15] Mix gently by inverting the tube; avoid vigorous vortexing.[15]
Variable RNA Quality	Assess RNA integrity using a bioanalyzer or similar method before proceeding with quantification. Degraded RNA can lead to variable results.

Issue 3: No amplification of miR-143 in qPCR.

Possible Cause	Solution
Complete Sample Degradation	Review storage history. If samples were stored improperly (e.g., at -20°C for an extended period, multiple freeze-thaw cycles), the RNA may be completely degraded. [1] [5]
Incorrect Primer/Probe Design	Verify the sequence of your miR-143 primers and probe. Ensure they are specific to the mature miR-143 sequence.
Issues with qPCR Reagents	Check the expiration dates of your qPCR master mix and other reagents. Run a positive control to ensure the assay is working correctly.

Data on miRNA Stability

The following tables summarize quantitative data on miRNA stability under various storage conditions.

Table 1: Effect of Storage Temperature on miRNA Stability

Storage Temperature	Duration	Sample Type	miRNA Analyzed	Stability Outcome
-80°C	Up to 17 years	Plasma	Various miRNAs	No significant changes in most miRNAs detected. [9] [10]
-80°C	14 years	Plasma	Various miRNAs	miRNAs were still detectable, though some showed a decrease in concentration after 4 years. [7]
-20°C	4 years or more	Serum	Various miRNAs	Significantly higher Ct values (indicating lower concentration) compared to shorter storage. [1]
-20°C	Up to 3 months	Serum	Glycosylated EV miRNAs	Stable relative expression levels. [3]
4°C	24 hours	Whole Blood	miR-21, miR-29b	Stable. [5]
Room Temperature	Up to 24 hours	Whole Blood	miR-21, miR-29b	Stable. [5]

Table 2: Effect of Freeze-Thaw Cycles on miRNA Stability

Number of Freeze-Thaw Cycles	Sample Type	miRNA Analyzed	Stability Outcome
Up to 4 cycles	Plasma	Various miRNAs	No large effect on most miRNAs studied, except for a significant decrease in miR-30c-5p after 3 and 4 cycles. [10]
4 cycles	Plasma & Serum	miR-21, miR-1	Significant decrease in concentration. [5]

Experimental Protocols

Protocol 1: miRNA Extraction from Plasma

This protocol is a general guideline for miRNA extraction from plasma using a column-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

- Sample Thawing: Thaw frozen plasma samples completely on ice.[\[15\]](#)
- Lysis: Add 5 volumes of a lysis reagent (e.g., QIAzol) to 1 volume of plasma.[\[13\]](#) Vortex vigorously to mix and incubate at room temperature for 5 minutes to ensure complete lysis.[\[15\]](#)
- Phase Separation: Add 1 volume of chloroform, vortex for 15 seconds, and centrifuge at 12,000 x g for 15 minutes at 4°C.[\[15\]](#)[\[16\]](#)
- Aqueous Phase Transfer: Carefully transfer the upper aqueous phase containing the RNA to a new RNase-free tube.[\[15\]](#)
- Precipitation: Add 1.5 volumes of 100% ethanol and mix thoroughly.
- Column Binding: Apply the mixture to a spin column and centrifuge according to the manufacturer's protocol. Discard the flow-through.

- **Washing:** Perform wash steps with the provided wash buffers as per the kit's instructions to remove impurities.
- **Elution:** Elute the purified miRNA with RNase-free water. The eluted RNA is ready for downstream applications or can be stored at -80°C.

Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for miR-143

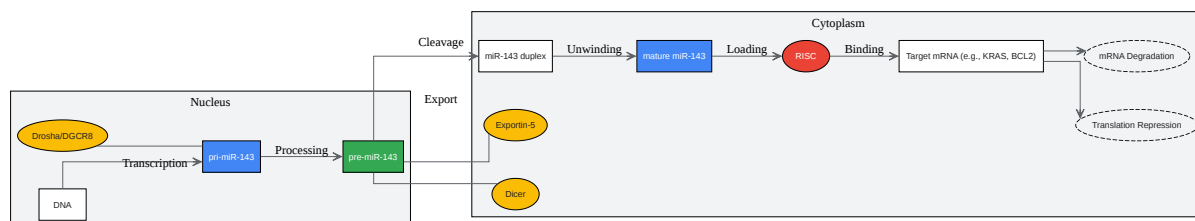
This protocol outlines the steps for quantifying miR-143 expression using a TaqMan-based RT-qPCR assay.

- **Reverse Transcription (RT):**
 - Prepare a master mix containing reverse transcriptase, RT buffer, dNTPs, and an RNase inhibitor.[\[19\]](#)[\[20\]](#)
 - Add a miR-143 specific stem-loop RT primer.
 - Add your purified RNA sample (typically 1-10 ng).
 - Incubate the reaction according to the reverse transcriptase manufacturer's protocol (e.g., 16°C for 30 min, 42°C for 30 min, 85°C for 5 min).[\[19\]](#)
- **qPCR:**
 - Prepare a qPCR master mix containing TaqMan Universal PCR Master Mix, a miR-143 specific TaqMan probe and primer set, and nuclease-free water.[\[20\]](#)[\[21\]](#)
 - Add the cDNA product from the RT step to the master mix.
 - Run the qPCR on a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[\[20\]](#)
- **Data Analysis:**
 - Determine the cycle threshold (Ct) value for miR-143 in your samples.

- Normalize the data using a stable endogenous control miRNA (e.g., RNU6B, though its stability can vary) or an exogenous spike-in control.[22]
- Calculate the relative expression of miR-143 using the $\Delta\Delta C_t$ method.[23]

Visualizations

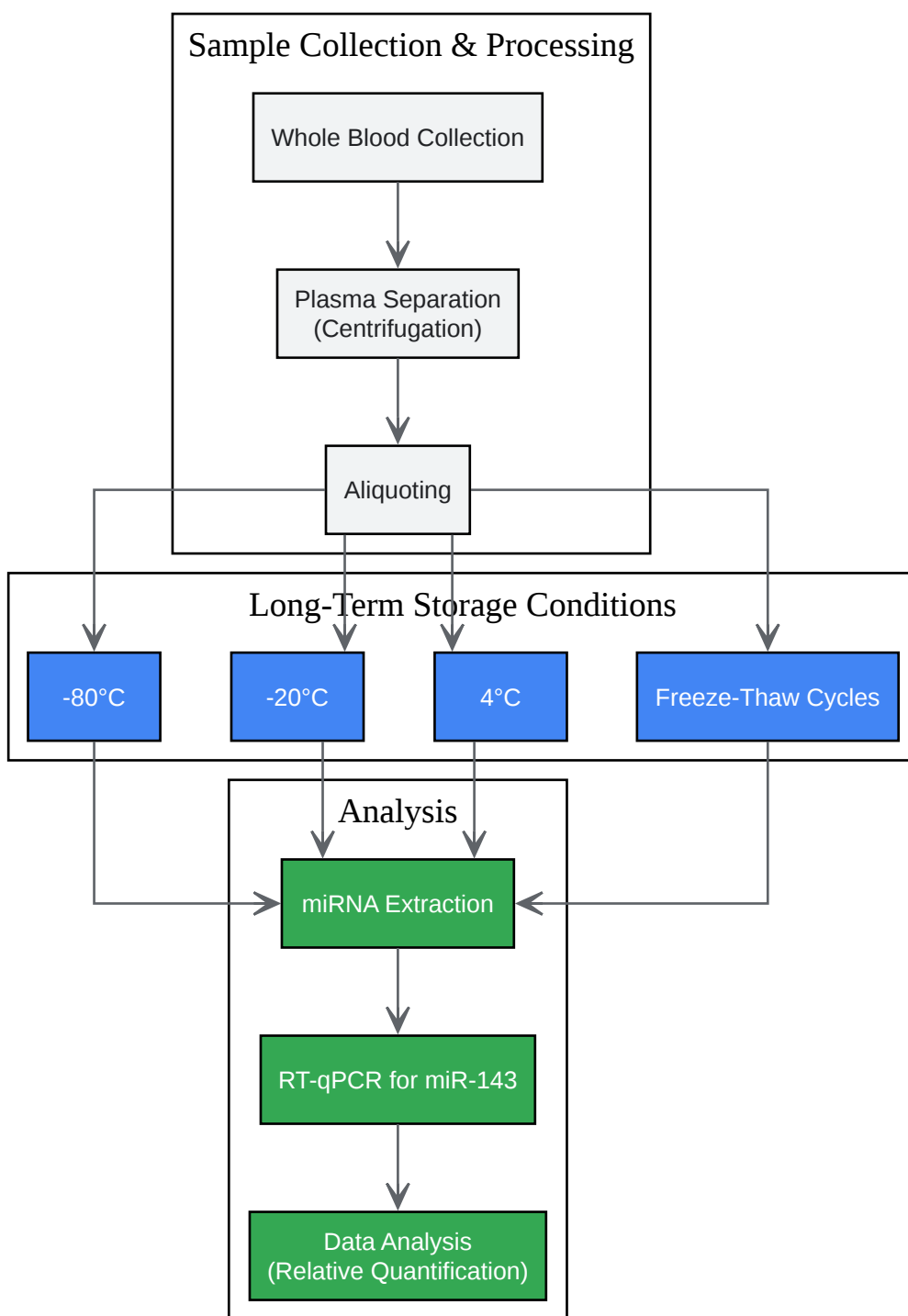
miR-143 Biogenesis and Function

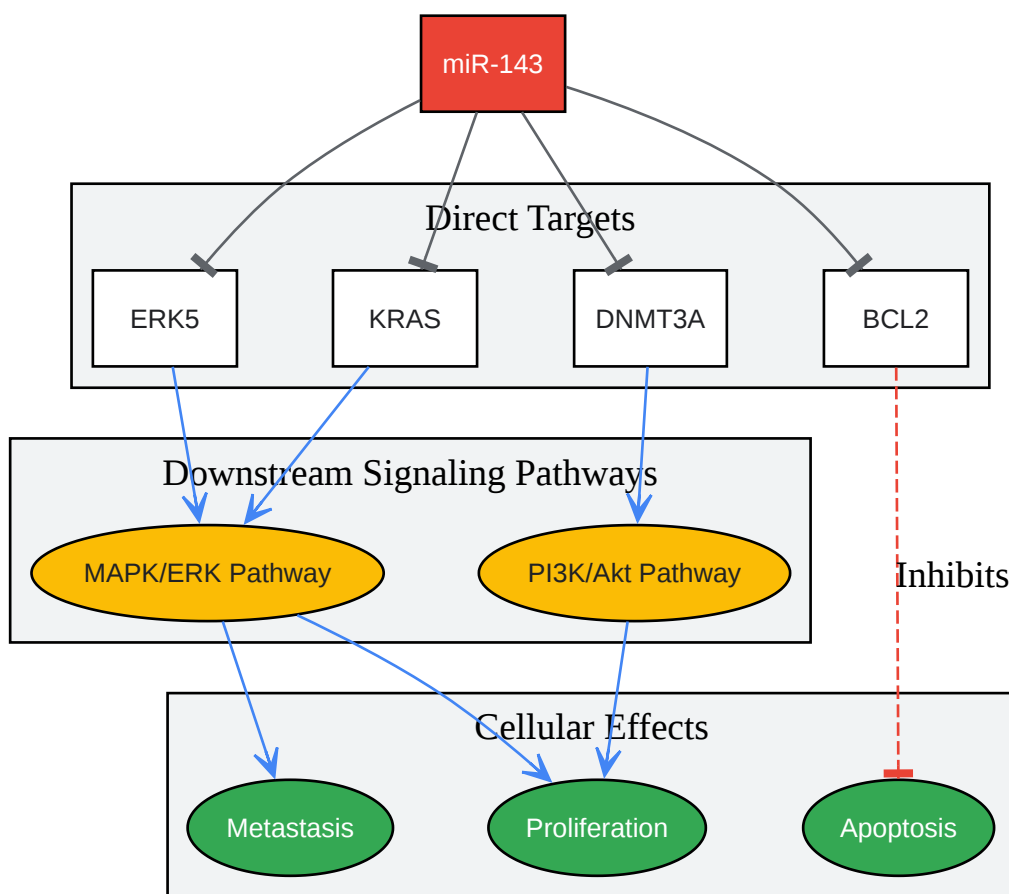


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Caption: Overview of miR-143 biogenesis and its mechanism of action in the cytoplasm.

Experimental Workflow for Assessing miR-143 Stability





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